Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Description

Historical Context and Significance in Chemical and Medicinal Sciences

The parent compound, syringic acid, has a history of being isolated from various plants and is recognized for its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. wikipedia.org The synthesis of syringic acid from 3,4,5-trimethoxybenzoic acid has been documented, highlighting its importance as a precursor for various derivatives. google.com Ethyl 4-hydroxy-3,5-dimethoxybenzoate itself has been isolated from Scutellaria barbata, a plant used in traditional Chinese medicine. academicjournals.org This discovery underscores its significance as a natural product with potential therapeutic applications. While extensive research has been conducted on its parent acid, studies focusing specifically on the ethyl ester are emerging, driven by the quest for new bioactive molecules.

Structural Features and Core Benzene (B151609) Ring Derivatization

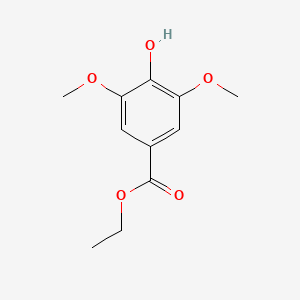

The molecular structure of this compound consists of a central benzene ring substituted with a hydroxyl group at position 4, two methoxy (B1213986) groups at positions 3 and 5, and an ethyl ester group. uni.lu The presence of the phenolic hydroxyl group is a key feature, as it is a primary site for antioxidant activity and can be a point of derivatization to modify the compound's properties.

Research into the derivatization of the benzene ring of related phenolic compounds is an active area. For instance, the phenolic hydroxyl group can be a target for introducing other functional groups to enhance biological activity. rsc.org While specific studies on the extensive derivatization of this compound are limited, the principles of modifying related phenolic acids and their esters are well-established. These modifications can influence the compound's solubility, bioavailability, and interaction with biological targets.

Overview of Current Research Trajectories

Current research on compounds structurally related to this compound is focused on elucidating their therapeutic potential. The primary areas of investigation include their antioxidant, anti-inflammatory, and anticancer activities. The substitution pattern on the benzene ring, particularly the presence of methoxy and hydroxyl groups, is crucial for these biological effects.

Antioxidant Activity: The antioxidant properties of phenolic compounds are well-documented. For syringic acid, the parent of this compound, its ability to scavenge free radicals has been demonstrated in various assays. Research suggests that the esterification to form the ethyl derivative may modulate this activity.

Anti-inflammatory Effects: Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of phenolic compounds is often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway. nih.gov While direct evidence for this compound is still emerging, studies on structurally similar molecules show promising results in reducing inflammatory responses.

Anticancer Properties: The cytotoxic effects of various phenolic compounds against different cancer cell lines are a significant area of research. For instance, derivatives of resveratrol (B1683913), which share some structural similarities, have been shown to inhibit cancer cell proliferation. nih.gov The investigation into the anticancer potential of this compound is a logical progression, building on the knowledge of its parent compound and other related natural products.

Detailed Research Findings

While direct and extensive research on this compound is still developing, data from its parent compound, syringic acid, and other related esters provide valuable insights into its potential biological activities.

| Compound | Assay | Result (IC50) | Reference |

|---|---|---|---|

| Syringic Acid | DPPH Radical Scavenging | Data varies by study | thegoodscentscompany.com |

| 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone | DPPH Radical Scavenging | 0.15 mM | nih.gov |

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 7-hydroxy-3,4-dihydrocadalene | MCF7 (Breast Cancer) | 61.37 µM | nih.gov |

| MIH 2.4Bl (mesoionic compound) | MCF-7 (Breast Cancer) | 53.3 µM (at 72h) | nih.gov |

| Ethyl-p-Methoxycinnamate | HSC-4 (Oral Cancer) | 0.032 mg/mL | yarsi.ac.id |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUVKFZZCHINKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192599 | |

| Record name | Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-80-4 | |

| Record name | Ethyl syringate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Product Chemistry and Bioprospecting of Ethyl 4 Hydroxy 3,5 Dimethoxybenzoate

Isolation and Elucidation from Botanical Sources

Phytochemical Screening and Extraction Methodologies

The isolation of ethyl 4-hydroxy-3,5-dimethoxybenzoate from botanical sources involves a systematic process of extraction, fractionation, and purification. A key example of its isolation was reported from the aerial parts of Scutellaria barbata. academicjournals.org The process began with the air-drying and powdering of the plant material, followed by extraction using a solvent to create a crude extract.

This crude extract was then subjected to a series of fractionations using solvents of varying polarities to separate compounds based on their chemical properties. This typically involves liquid-liquid partitioning. For instance, the extract from S. barbata was partitioned using petroleum ether, ethyl acetate (B1210297), and n-butanol. academicjournals.org The fraction containing the target compound was then taken for further purification.

Column chromatography is a critical step in isolating individual compounds from the complex fractions. In the case of the isolation from S. barbata, the ethyl acetate fraction was subjected to silica (B1680970) gel column chromatography. academicjournals.org The column was eluted with a gradient of petroleum ether and acetone, allowing for the separation of compounds based on their affinity for the stationary phase. The fractions were collected and monitored, often by thin-layer chromatography (TLC), to identify those containing the desired compound. The final step in obtaining a pure sample was recrystallization. academicjournals.org

Table 1: Summary of Isolation and Elucidation of this compound from Scutellaria barbata

| Step | Methodology | Details | Reference |

|---|---|---|---|

| Extraction | Solvent Extraction | Air-dried, powdered aerial parts of Scutellaria barbata were extracted with 95% ethanol (B145695). | academicjournals.org |

| Fractionation | Liquid-Liquid Partitioning | The crude extract was successively partitioned with petroleum ether, ethyl acetate, and n-butanol. | academicjournals.org |

| Purification | Column Chromatography & Recrystallization | The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a petroleum ether-acetone gradient. The target compound was purified from the relevant fractions by recrystallization. | academicjournals.org |

| Structure Elucidation | Spectroscopic and Crystallographic Analysis | The structure was identified using Electron Ionization Mass Spectrometry (EI-MS), Infrared (IR) Spectroscopy, and confirmed by single-crystal X-ray diffraction analysis. | academicjournals.org |

Source Organisms and Ethnobotanical Relevance (e.g., Scutellaria barbata)

This compound has been successfully isolated from Scutellaria barbata D.Don, a perennial herb belonging to the Lamiaceae family. academicjournals.org This plant is primarily found in southern China and Korea. academicjournals.org The isolation of this compound was reported as the first instance of this compound being found in the genus Scutellaria. academicjournals.org

Scutellaria barbata has a long and significant history in traditional Chinese medicine, where it is known for its therapeutic properties. scispace.comnih.gov It is traditionally used to clear heat, remove toxins, and reduce swelling. nih.govresearchgate.net In clinical applications within traditional medicine, it has been utilized in the treatment of various diseases, including cancers of the digestive system, liver, and lungs. academicjournals.org

The ethnobotanical importance of S. barbata has prompted extensive phytochemical research. Modern studies have identified a wide array of chemical constituents from the plant, including flavonoids, diterpenoids, alkaloids, polysaccharides, and steroids. scispace.commdpi.comnih.gov The presence of these diverse compounds underpins the plant's various documented pharmacological activities. nih.govnih.gov

Table 2: Ethnobotanical Profile of Scutellaria barbata

| Attribute | Description | Reference |

|---|---|---|

| Botanical Name | Scutellaria barbata D.Don | academicjournals.org |

| Family | Lamiaceae | academicjournals.org |

| Native Distribution | Southern China, Korea | academicjournals.org |

| Traditional Use | Traditional Chinese Medicine | scispace.comnih.gov |

| Reported Actions | Clearing heat, detoxification, promoting blood circulation, anti-inflammatory, anti-cancer. | scispace.comnih.govresearchgate.net |

| Key Chemical Constituents | Flavonoids, Diterpenoids, Alkaloids, Polysaccharides, Steroids, this compound. | academicjournals.orgscispace.commdpi.comnih.gov |

Biosynthetic Pathways and Precursors of 4-hydroxy-3,5-dimethoxybenzoate Derivatives

The biosynthesis of the core aromatic structure of 4-hydroxy-3,5-dimethoxybenzoate derivatives in plants occurs via the shikimate pathway. wikipedia.orgoup.comyoutube.com This fundamental metabolic route is responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan, which are, in turn, precursors to a vast array of phenolic secondary metabolites. oup.comnih.gov The pathway is absent in animals, making its products essential components of their diet. youtube.comyoutube.com

The shikimate pathway begins with the condensation of two precursors from primary carbohydrate metabolism: phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4-P) from the pentose (B10789219) phosphate (B84403) pathway. oup.comnih.gov This initial reaction forms a seven-carbon sugar that is then cyclized to create 3-dehydroquinic acid. oup.com

Through a series of seven enzymatic reactions, this initial cyclic compound is converted into chorismate, which serves as a critical branch-point metabolite. wikipedia.orgnih.gov From chorismate, the pathway diverges to produce various aromatic compounds. One major branch leads to the synthesis of phenylalanine and tyrosine. The formation of phenolic compounds like 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) is derived from intermediates in this downstream portion of the pathway.

The biosynthesis of syringic acid is believed to proceed from earlier phenolic acid precursors, such as gallic acid (3,4,5-trihydroxybenzoic acid), which itself is derived from an intermediate of the shikimate pathway. The structural difference between gallic acid and syringic acid is the presence of two methoxy (B1213986) groups at positions 3 and 5 on the benzene (B151609) ring. These methoxy groups are added through enzymatic O-methylation reactions, where a methyl group is transferred from a donor molecule, typically S-adenosyl methionine (SAM), to the hydroxyl groups of the precursor acid.

The final step in the formation of this compound is the esterification of the carboxylic acid group of syringic acid with ethanol. This reaction, catalyzed by a specific plant enzyme, attaches the ethyl group to form the final ester compound.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-dehydroquinic acid |

| 4-hydroxy-3,5-dimethoxybenzoic acid (Syringic acid) |

| Chorismate |

| Erythrose 4-phosphate (E4-P) |

| This compound |

| Gallic acid |

| Phenylalanine |

| Phosphoenolpyruvate (PEP) |

| S-adenosyl methionine (SAM) |

Synthetic Chemistry and Analog Design of Ethyl 4 Hydroxy 3,5 Dimethoxybenzoate

Chemical Synthesis Routes for Ethyl 4-hydroxy-3,5-dimethoxybenzoate

The primary method for synthesizing this compound is through the esterification of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). google.commerckmillipore.com A common and historically significant method is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. organic-chemistry.orgsynarchive.commdpi.commasterorganicchemistry.com

In a typical laboratory-scale synthesis, syringic acid is dissolved in an excess of ethanol (B145695), which serves as both a reactant and a solvent. chemicalbook.com A strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, is then added to the mixture. organic-chemistry.orgchemicalbook.com The reaction is typically heated under reflux to increase the reaction rate. chemicalbook.com The equilibrium of this reversible reaction is driven towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com

The mechanism of the Fischer-Speier esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comlibretexts.org This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, yielding the ester. organic-chemistry.orgmasterorganicchemistry.com

Another synthetic approach starts from 3,4,5-trimethoxybenzoic acid, which is first demethylated at the 4-position to yield syringic acid. google.comgoogle.com This demethylation can be achieved using various reagents, including strong acids or alkali hydroxides in a high-boiling solvent like ethylene (B1197577) glycol. google.com The resulting syringic acid is then esterified with ethanol as described above. google.com

A process for producing 4-amino-3,5-dimethoxybenzoic acid involves reacting 4-amino-3,5-dibromobenzoic acid with an alkali methylate in the presence of Cu₂O and dimethylformamide or dimethylacetamide. This product is then methylated using dimethyl sulfate (B86663) to yield methyl 4-(dimethylamino)-3,5-dimethoxybenzoate. google.com

Development of Structurally Related Analogues and Derivatives

The structural framework of this compound offers several sites for modification to create a diverse range of analogs and derivatives. These modifications can alter the compound's physical, chemical, and biological properties.

Modifications to the benzoate (B1203000) portion of the molecule can introduce new functionalities and change the electronic and steric properties of the compound. For instance, vanillin, a related phenolic aldehyde, has been used as a starting material to synthesize a variety of Schiff base derivatives by reacting it with different amines. researchgate.net This suggests that the aromatic ring of ethyl syringate could be similarly functionalized.

Furthermore, the synthesis of derivatives of kynurenic acid, which also contains a substituted aromatic ring, has been explored. nih.gov These syntheses often involve multi-step reactions that could be adapted to modify the benzoate core of ethyl syringate.

The ester and ether linkages in this compound are key sites for chemical modification. medcraveonline.com The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis, which involves treating the compound with an alkyl halide in the presence of a base. libretexts.org For example, the synthesis of methyl 3-(3-chloropropoxy)-4-methoxybenzoate was achieved by alkylating methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane. mdpi.com

The ester group can be modified through transesterification, where the ethyl group is exchanged for a different alkyl or aryl group by reacting with another alcohol in the presence of a catalyst. arkat-usa.org Additionally, the ester can be reduced to an ether, although this is a less common transformation for esters, which typically reduce to alcohols. arkat-usa.org

| Starting Material | Reagent(s) | Modification Type | Product Class |

| This compound | Alkyl halide, base | Etherification | Ether derivatives |

| This compound | Alcohol, catalyst | Transesterification | Ester derivatives |

| Syringic acid | Alcohol, acid catalyst | Esterification | Ester derivatives |

A significant area of analog development involves the synthesis of phenolic acid triazole derivatives. nih.gov These compounds are created by linking a triazole ring to the phenolic oxygen of a hydroxybenzoate, such as mthis compound. nih.gov The synthesis is typically a two-step process. First, the phenolic hydroxyl group is reacted with a bifunctional linker, such as 1,2-dibromoethane, to introduce a reactive handle. nih.gov In the second step, this intermediate is reacted with a triazole, often in the presence of a base, to form the final triazole derivative. nih.gov

For example, a series of novel phenolic acid triazole derivatives were synthesized starting from methyl p-hydroxybenzoate, methyl 4-hydroxy-3-methoxybenzoate, and mthis compound. nih.gov The synthesis of eugenol-fluorinated triazole derivatives has also been reported, highlighting the versatility of this synthetic strategy. scielo.br These reactions often utilize click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the 1,2,3-triazole ring. scielo.breurjchem.com

The formation of molecular salts is a strategy to modify the physicochemical properties of a compound, such as solubility and stability, without altering its core covalent structure. nih.govrsc.org The phenolic hydroxyl group of this compound can be deprotonated by a base to form a phenoxide salt. For instance, phenols can be reacted with sodium hydroxide (B78521) solution to form sodium phenoxide, which is more reactive than the parent phenol. chemguide.co.uk

The synthesis of tetraphenylammonium salts from triarylamines demonstrates a method for creating complex organic salts. nih.gov While this specific example is not directly applicable to ethyl syringate, the general principle of salt formation by reacting an acidic or basic functional group with a suitable counterion is a well-established technique in medicinal and materials chemistry. rsc.org

Green Chemistry Principles in Synthetic Methodologies

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. dergipark.org.tr This includes the use of less hazardous solvents, renewable starting materials, and more efficient reaction conditions. dergipark.org.trresearchgate.net

One area of focus is the replacement of traditional, often toxic, solvents with greener alternatives. nih.gov For example, ethyl lactate (B86563), a bio-based and biodegradable solvent, has been explored as a medium for various organic reactions. researchgate.net Similarly, diethyl carbonate has been used as both a reactant and a solvent in the enzymatic synthesis of fatty acid ethyl esters, offering a more environmentally friendly approach. researchgate.net

Microwave-assisted synthesis is another green technique that can be applied. It often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov The synthesis of kynurenic acid derivatives has been optimized using microwave-assisted, one-batch, two-step reactions in green solvents like γ-valerolactone (GVL) and diethyl carbonate (DEC). nih.gov

The use of agro-waste-based catalysts is also a promising green approach. For instance, the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been achieved using a catalyst derived from waste cooking oil fly ash in glycerol, a renewable solvent. nih.gov Additionally, developing greener esterification methods, such as a modified Steglich esterification using acetonitrile (B52724) instead of chlorinated solvents, reduces the use of hazardous materials. researchgate.net

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Greener Solvents | Replacing hazardous solvents with environmentally benign alternatives. | Using ethyl lactate or diethyl carbonate as reaction media. researchgate.netresearchgate.net |

| Energy Efficiency | Employing methods that reduce energy consumption. | Microwave-assisted synthesis to shorten reaction times. nih.gov |

| Use of Renewable Feedstocks | Utilizing starting materials from renewable sources. | Synthesis using bio-based solvents like glycerol. nih.gov |

| Catalysis | Using catalysts to improve reaction efficiency and reduce waste. | Employing agro-waste-based catalysts. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 4 Hydroxy 3,5 Dimethoxybenzoate

Spectroscopic Techniques for Structure Determination

Spectroscopy is fundamental to determining the molecular structure of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, with each technique providing unique insights into its atomic composition and bonding.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive structural information.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a study using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the signals for this compound were assigned as follows. nist.gov The two aromatic protons (H-2 and H-6) appear as a singlet at δ 7.33 ppm. nist.gov The phenolic hydroxyl proton gives rise to a singlet at δ 5.88 ppm. nist.gov The six protons of the two equivalent methoxy (B1213986) groups resonate as a singlet at δ 3.95 ppm. nist.gov The ethyl ester group is characterized by a quartet at δ 3.36 ppm (J = 7.1 Hz) for the methylene (B1212753) (-CH₂) protons and a triplet at δ 1.40 ppm (J = 7.1 Hz) for the methyl (-CH₃) protons. nist.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. In a 100 MHz experiment in CDCl₃, the carbonyl carbon of the ester is observed at δ 166.4 ppm. nist.gov The aromatic carbons C-3 and C-5, which are bonded to the methoxy groups, resonate at δ 146.6 ppm, while the C-4 carbon bearing the hydroxyl group appears at δ 139.2 ppm. nist.gov The signal for the C-1 carbon is found at δ 121.5 ppm, and the C-2 and C-6 carbons appear at δ 106.7 ppm. nist.gov The methoxy group carbons are observed at δ 56.5 ppm. nist.gov For the ethyl group, the methylene carbon signal is at δ 61.0 ppm and the terminal methyl carbon is at δ 14.4 ppm. nist.gov

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ nist.gov

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

|---|---|---|---|

| Chemical Shift (δ ppm) | Proton | Chemical Shift (δ ppm) | Carbon |

| 7.33 (s, 2H) | Ar-H (2,6) | 166.4 | C=O |

| 5.88 (s, 1H) | -OH | 146.6 | C-3/C-5 |

| 3.95 (s, 6H) | -OCH₃ | 139.2 | C-4 |

| 3.36 (q, J=7.1 Hz, 2H) | -OCH₂CH₃ | 121.5 | C-1 |

| 1.40 (t, J=7.1 Hz, 3H) | -OCH₂CH₃ | 106.7 | C-2/C-6 |

| 61.0 | -OCH₂CH₃ | ||

| 56.5 | -OCH₃ | ||

| 14.4 | -OCH₂CH₃ |

Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound. The molecular formula for this compound is C₁₁H₁₄O₅. uni.lu

Electron Ionization Mass Spectrometry (EI-MS): EI-MS analysis has been used to confirm the structure of this compound. uni.lu This technique involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation, which provides a characteristic fingerprint for the molecule.

High-Resolution Mass Spectrometry (HRMS): While specific HRMS data for this exact compound is not detailed in the provided context, related techniques like Electrospray Ionization (ESI) have been utilized. ESI-MS analysis has identified the [M-H]⁻ ion at an m/z of 225, corresponding to the loss of a proton from the molecule. nist.gov Furthermore, advanced MS techniques can predict the collision cross-section (CCS) for various adducts of the molecule. The monoisotopic mass is calculated to be 226.08412 Da. uni.luresearchgate.net

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts researchgate.net

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 227.09140 | 145.9 |

| [M+Na]⁺ | 249.07334 | 154.6 |

| [M-H]⁻ | 225.07684 | 149.0 |

| [M+NH₄]⁺ | 244.11794 | 164.0 |

| [M+K]⁺ | 265.04728 | 154.1 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. The IR spectrum for this compound has been recorded using a KBr pellet, and the observed absorption bands are consistent with its structure. uni.lu Key characteristic absorption bands expected for its functional groups include a broad O-H stretching vibration for the phenolic hydroxyl group (typically ~3500-3200 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions (~3100-2850 cm⁻¹), and a strong C=O stretching absorption for the ester group. As an α,β-unsaturated ester, this C=O stretch is expected in the range of 1730-1715 cm⁻¹. orgchemboulder.com The spectrum would also show C=C stretching vibrations for the aromatic ring (~1600-1450 cm⁻¹) and prominent C-O stretching bands for the ester and ether linkages in the 1300-1000 cm⁻¹ region. orgchemboulder.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of this compound, recorded on an HP-8453 spectrophotometer, shows maximum absorption (λmax) at wavelengths of 220 nm and 275 nm. uni.lu These absorptions are characteristic of the π → π* transitions within the substituted benzene (B151609) ring system.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined by single-crystal X-ray diffraction analysis. uni.lu The analysis revealed that the compound crystallizes in the monoclinic space group P2(1)/c. uni.lu The crystal structure is stabilized by intermolecular hydrogen bonds. uni.lu

Table 3: Crystal Data and Structure Refinement for this compound uni.lu

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 11.5521(6) |

| b (Å) | 13.5055(7) |

| c (Å) | 16.4171(7) |

| **β (°) ** | 117.240(3) |

| Z | 8 |

Advanced Chromatographic Separations and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from various matrices.

Column Chromatography: For isolation and purification, column chromatography is a standard technique. This compound has been successfully isolated from plant extracts using a silica (B1680970) gel column. uni.lu The separation was achieved by eluting with a gradient of petroleum ether and acetone, which effectively separates the compound from other constituents in the extract. uni.lu

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the quantification of phenolic compounds. While a specific validated method for this compound is not detailed, methods for closely related compounds like syringic acid are well-established. nih.govscielo.br A typical method would involve a reversed-phase (RP) C18 column with a mobile phase consisting of an aqueous acidic solution (e.g., water with acetic or phosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile (B52724) in a gradient elution. nih.govnih.gov Detection is commonly performed using a UV detector, as the compound has a distinct UV absorbance profile. uni.lu Coupling HPLC with mass spectrometry (HPLC-MS) would provide even greater selectivity and sensitivity for both identification and quantification. scielo.br

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile or derivatized compounds. For phenolic compounds like this compound, derivatization (e.g., silylation) is often required to increase volatility and improve peak shape. GC-MS methods have been developed for the analysis of related smoke-taint phenols in wine and for other hydroxy-coumarins, demonstrating the applicability of the technique for quantification at low levels. nih.govspectrabase.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS, UPLC-QTOF-MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight (QTOF) mass spectrometry stands as a powerful tool for the analysis of complex mixtures, such as plant extracts. These techniques offer high resolution, sensitivity, and speed, making them ideal for identifying and characterizing specific compounds like this compound.

While specific UPLC-MS/MS or UPLC-QTOF-MS studies dedicated solely to this compound are not extensively detailed in currently available literature, its presence has been confirmed in metabolomic studies of Scutellaria barbata. In such analyses, compounds are identified based on their retention time and mass spectral data. The theoretical mass spectral properties of this compound provide a basis for its identification in complex UPLC-MS runs.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 227.0914 |

| [M+Na]⁺ | 249.0733 |

| [M-H]⁻ | 225.0768 |

This table presents the predicted m/z values for common adducts of this compound, which are crucial for its detection in mass spectrometry-based analyses.

In UPLC-QTOF-MS analysis, the high-resolution mass measurement allows for the determination of the elemental composition of the parent ion, confirming the molecular formula C₁₁H₁₄O₅. Subsequent MS/MS experiments would involve the fragmentation of the precursor ion (e.g., m/z 227.0914 in positive ion mode) to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the molecule, enabling its unambiguous identification. The fragmentation of the ester and methoxy groups would be expected to yield specific neutral losses and fragment ions, further aiding in its structural confirmation.

Applications in Biological Matrices and Complex Mixtures

The analysis of compounds within biological matrices (e.g., plasma, urine) and complex mixtures like plant extracts presents significant analytical challenges due to the presence of numerous interfering substances. UPLC-MS/MS and UPLC-QTOF-MS are particularly well-suited for such applications due to their high selectivity and sensitivity.

This compound has been successfully isolated from the plant Scutellaria barbata. nih.gov Metabolomic profiling studies of Scutellaria barbata extracts using UPLC-QTOF-MS have been conducted to identify a wide range of chemical constituents. nih.govbenthamdirect.com These studies involve the chromatographic separation of the complex extract followed by mass spectrometric detection and identification of individual components. Although these studies confirm the presence of a diverse array of compounds, specific detailed data for the UPLC-MS/MS analysis of this compound within these complex matrices are not explicitly reported in the primary findings.

The general workflow for the analysis of this compound in a complex mixture like a plant extract would involve:

Sample Preparation: Extraction of the compound from the matrix using a suitable solvent, followed by filtration and dilution.

UPLC Separation: Injection of the extract onto a UPLC system, typically with a reversed-phase column, to chromatographically separate the target analyte from other components.

MS Detection: The eluent from the UPLC is introduced into the mass spectrometer. For targeted analysis, a UPLC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode would be used, providing high selectivity and sensitivity for quantification. For untargeted or profiling studies, a UPLC-QTOF-MS system would acquire high-resolution full-scan MS and MS/MS data to identify a broader range of compounds, including this compound.

While research has confirmed the existence of this compound in Scutellaria barbata, detailed reports on the application of UPLC-MS/MS or UPLC-QTOF-MS for its specific quantification and characterization in various biological matrices remain an area for future investigation.

Pharmacological and Biological Activities of Ethyl 4 Hydroxy 3,5 Dimethoxybenzoate and Its Analogues

Antimicrobial Efficacy and Mechanisms

The antimicrobial potential of compounds structurally related to Ethyl 4-hydroxy-3,5-dimethoxybenzoate has been investigated against various bacterial and fungal pathogens.

Antibacterial Activities

Investigations have shown that analogues of this compound possess antibacterial properties. Methyl Syringate (the methyl ester analogue) has demonstrated mild antibacterial activity against Staphylococcus aureus. mdpi.com

Another related compound, Ethyl 3,4-dihydroxybenzoate (EDHB), has shown limited direct antibacterial action but functions as an effective efflux pump inhibitor (EPI) in drug-resistant Escherichia coli. mdpi.com Studies indicate that EDHB can potentiate the activity of antibiotics such as clarithromycin, erythromycin, and ciprofloxacin. mdpi.com By inhibiting the AcrB efflux pump, EDHB increases the intracellular concentration of these antibiotics, restoring their efficacy against resistant bacterial strains. mdpi.com

Table 1: Antibiotic Potentiation by Ethyl 3,4-dihydroxybenzoate (EDHB)

| Antibiotic | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Ciprofloxacin | E. coli (Kam3-AcrB) | Two-fold reduction in IC₅₀ | mdpi.com |

| Clarithromycin | E. coli (Kam3-AcrB) | Potentiated activity | mdpi.com |

| Erythromycin | E. coli (Kam3-AcrB) | Potentiated activity | mdpi.com |

Antifungal Activities

The antifungal properties of this class of compounds have also been reported. A novel compound, ethylzingerone (hydroxyethoxyphenyl butanone), has demonstrated significant fungicidal activity against pathogenic yeasts, including Candida albicans and Candida glabrata. nih.gov Its mechanism of action involves the interference with the biosynthesis of aromatic amino acids, particularly tryptophan, which is essential for fungal growth. nih.gov

Furthermore, various natural and synthetic coumarin (B35378) derivatives, which share some structural similarities, have shown potent inhibitory activity against several plant pathogenic fungi, such as Fusarium oxysporum and Colletotrichum musae. nih.gov

Antiproliferative and Cytotoxic Potential in Cancer Research

Analogues of this compound have been a subject of interest in oncology for their ability to inhibit cancer cell growth and induce programmed cell death (apoptosis).

In Vitro Cytotoxicity Assays

Several studies have documented the cytotoxic effects of related compounds against various cancer cell lines. Methyl Syringate has been shown to inhibit the proliferation of Caco-2 (colon adenocarcinoma) and THP-1 (leukemia) cells. researchgate.netipb.pt In contrast, one study found that Methyl Syringate did not exhibit significant cytotoxicity against PC12 (pheochromocytoma), AGS (gastric adenocarcinoma), MEF (mouse embryonic fibroblast), or MDA-MB-231 (breast cancer) cells. mdpi.com

Other analogues have shown more potent activity. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin (B1242451) analogue, displayed powerful cytotoxicity with IC₅₀ values in the nanomolar range across multiple tumor cell lines. nih.gov Similarly, Octyl Syringate was found to be cytotoxic to a variety of human cancer cells, including the MCF-7 breast cancer cell line. researchgate.net Another related molecule, Ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000), exhibited significant anticancer activity against both Ehrlich ascites carcinoma (EAC) and MCF-7 cells. nih.gov

Table 2: In Vitro Cytotoxicity of Related Analogues

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Methyl Syringate | Caco-2, THP-1 | Antiproliferative | researchgate.netipb.pt |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Various tumor cells | Cytotoxic (nM range IC₅₀) | nih.gov |

| Octyl Syringate | MCF-7 and others | Cytotoxic | researchgate.net |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | EAC, MCF-7 | Anticancer activity | nih.gov |

Mechanisms of Apoptosis Induction

The cytotoxic effects of these compounds are often linked to the induction of apoptosis. Research on Ethyl 3,4-dihydroxybenzoate revealed that it triggers cell death in esophageal squamous cell carcinoma cells through multiple pathways. nih.gov It induces an accumulation of cells in the S phase of the cell cycle, disrupts the mitochondrial membrane potential, and activates caspase-dependent apoptosis. nih.gov This process is associated with the upregulation of key regulatory genes such as BNIP3 and NDRG1, which initiates autophagy at an early stage, ultimately leading to apoptosis. nih.gov

Another analogue, 3,4'-dimethoxy-5-hydroxystilbene (DMHS), was found to induce apoptosis in human promyelocytic leukemia (HL-60) cells. nih.gov The mechanism involves the activation of initiator and effector caspases (caspase-8, -9, and -3), an increase in the expression of the pro-apoptotic protein Bax, and the subsequent release of cytochrome c from the mitochondria. nih.gov

Antioxidant Properties and Oxidative Stress Modulation

A prominent feature of this compound and its analogues is their significant antioxidant activity. Methyl Syringate, in particular, has been identified as a potent antioxidant in numerous studies. researchgate.netimrpress.comnih.govnih.gov This activity is largely attributed to the presence of the phenolic hydroxyl (-OH) group and the two methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) ring, which are effective at scavenging reactive oxygen species (ROS). researchgate.net

Mechanistically, Methyl Syringate has been shown to reduce intracellular ROS and inhibit neutrophil extracellular trap formation (NETosis), a process linked to inflammation. imrpress.comnih.gov Beyond direct radical scavenging, it can also modulate cellular stress responses by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. researchgate.net Activation of AMPK can lead to the upregulation of endogenous antioxidant enzymes, providing further protection against oxidative damage. researchgate.net Similarly, the analogue 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) is recognized for its potent antioxidant effects against oxidative stress. nih.gov

Radical Scavenging Assays

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. This activity is commonly evaluated using assays such as the DPPH (α,α-diphenyl-β-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govmdpi.com

Research into the structure-activity relationship of phenolic acids has shown that the number and position of methoxy and phenolic hydroxyl groups are crucial for free radical scavenging ability. nih.gov The antioxidant activity of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), the parent acid of this compound, has been shown to be significantly stronger than its analogues with fewer methoxy groups, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid), 3-hydroxy-4-methoxybenzoic acid, and 4-hydroxybenzoic acid. nih.gov The presence of two methoxy groups at positions 3 and 5 greatly enhances the antioxidant activity of phenolic acids. nih.gov In DPPH and Ferric Reducing Antioxidant Power (FRAP) assays, the order of activity was found to be: 4-hydroxy-3,5-dimethoxy > 4-hydroxy-3-methoxy > 3-hydroxy-4-methoxy > 4-hydroxy. nih.gov

The DPPH radical scavenging assay is a widely used, simple, and reproducible method to determine the antioxidant capacity of various compounds. mdpi.com Similarly, the ABTS assay measures the ability of a compound to scavenge the pre-generated ABTS radical cation (ABTS•+). nih.gov The scavenging activity is typically quantified by the IC50 value, which is the concentration of the compound required to inhibit 50% of the radicals. semanticscholar.org

Table 1: Radical Scavenging Activity of Phenolic Compounds

| Compound | Assay | Activity (IC50 µg/mL) | Source |

|---|---|---|---|

| Crotepoxide | ABTS | 38.91 ± 0.59 | semanticscholar.org |

| Crotepoxide | DPPH | 47.45 ± 0.60 | semanticscholar.org |

| Active Fraction (F1) from Kaempferia rotunda | DPPH | 77.98 ± 1.17 | semanticscholar.org |

Cellular Antioxidant Defense Enhancement

Beyond direct radical scavenging, certain phenolic compounds can enhance the cell's own antioxidant defense systems. An analogue, ethyl 3,4-dihydroxybenzoate (EDHB), has been shown to protect L6 myoblast cells against hypoxia-induced oxidative damage. nih.gov Preconditioning with EDHB led to an increase in the levels of glutathione (B108866) (GSH), a crucial intracellular antioxidant, and boosted the activity of antioxidant enzymes like superoxide (B77818) dismutase and glutathione peroxidase. nih.gov This cytoprotective effect is linked to the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn enhances the expression of the antioxidative enzyme heme-oxygenase I. nih.gov EDHB is known to be a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs), which negatively regulate HIF-1α. nih.gov These findings suggest that similar phenolic esters, potentially including this compound, could exert cellular protection by modulating these key pathways.

Enzyme Modulatory Activities

This compound and its analogues have been investigated for their ability to inhibit various enzymes implicated in a range of diseases.

Cholinesterase Enzyme Inhibition for Neurodegenerative Disorders

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic system, and its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.govmdpi.com Research has explored various hydroxybenzoic acids and their esters as potential AChE inhibitors. nih.gov Studies on ethyl 4-hydroxybenzoate, an analogue, showed that while it interacts with AChE, the presence of the ethyl group can lead to higher stresses due to bond rotation and may weaken the interaction compared to the corresponding carboxylic acid. nih.gov The substitution pattern on the benzene ring is critical; for instance, vanillic acid (4-hydroxy-3-methoxybenzoic acid) showed weaker hydrogen bond interactions with AChE than its dihydroxy-derivative, protocatechuic acid, due to the methoxy group blocking a hydroxyl group. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Compounds

| Compound/Extract | Enzyme | Activity (IC50) | Source |

|---|---|---|---|

| 4-Hydroxyphenylacetic acid (4-OH-PA) | AChE | 6.24 µmol/µmol AChE | nih.gov |

| F. benghalensis Methanolic Extract | AChE | 194.6 µg/mL | researchgate.net |

| Compound from F. benghalensis | BChE | 120 µM | researchgate.net |

Tyrosinase Enzyme Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.govmdpi.com Its inhibition is of great interest for cosmetic applications as a depigmenting agent and in the food industry to prevent browning. nih.gov Various natural and synthetic compounds have been screened for their anti-tyrosinase activity. nih.gov

The structure-activity relationship is crucial, with the number and position of hydroxyl groups on the phenyl ring being strongly linked to inhibitory efficacy. mdpi.com For example, a chalcone (B49325) containing a 4-hydroxy-3,5-dimethoxyphenyl group, (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, was synthesized and characterized, highlighting the interest in this specific substitution pattern for biological activity. mdpi.com In another study, a compound with a 2,4-dihydroxyphenyl group showed potent competitive inhibition of both the monophenolase and diphenolase activities of mushroom tyrosinase, with an IC50 value 55-fold lower than the standard inhibitor, kojic acid. mdpi.com

Table 3: Tyrosinase Inhibitory Activity of Selected Compounds

| Compound | Substrate | Activity (IC50 µM) | Source |

|---|---|---|---|

| Kojic Acid | L-Tyrosine | 13.90 ± 0.34 | nih.gov |

| 2',4'-dihydroxy-6'-methoxy-chalcone | L-Tyrosine | 5.70 ± 0.02 | nih.gov |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | L-Tyrosine | 0.2 ± 0.01 | mdpi.com |

| (E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294) | - | 5.1 ± 0.86 | koreascience.kr |

Urease Enzyme Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govnih.gov It is a significant virulence factor for certain bacteria, such as Helicobacter pylori, making urease inhibitors a target for treating peptic ulcers and other related conditions. nih.gov Common classes of urease inhibitors include compounds containing urea or thiourea (B124793) fragments, organophosphorus compounds, and hydroxamic acids. nih.gov For instance, thiourea is a known standard inhibitor. nih.gov While a wide range of scaffolds, including benzofuran-based-thiazolidinone analogues, have been synthesized and shown to have potent urease inhibitory activity, specific studies on this compound in this context are not prominently featured in the available literature. nih.gov

Table 4: Urease Inhibitory Activity of Selected Compounds

| Compound | Activity (IC50 µM) | Source |

|---|---|---|

| Thiourea (Standard) | 21.40 ± 0.21 | nih.gov |

| Benzofuran-based-thiazolidinone analogue (Compound 1) | 1.2 ± 0.01 | nih.gov |

| Benzofuran-based-thiazolidinone analogue (Compound 3) | 2.20 ± 0.01 | nih.gov |

| Benzofuran-based-thiazolidinone analogue (Compound 5) | 1.40 ± 0.01 | nih.gov |

Xanthine (B1682287) Oxidase Enzyme Inhibition for Gout

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov Overactivity of XO leads to the overproduction of uric acid, resulting in hyperuricemia, which is a primary cause of gout. nih.govresearchgate.net Therefore, XO inhibitors are effective therapeutic agents for managing this condition. nih.gov

Various plant extracts and isolated flavonoids have demonstrated significant XO inhibitory activity. acgpubs.org For example, the methanol (B129727) extract of Artemisia asiatica and several of its flavonoid constituents showed marked XO inhibition. acgpubs.org The degree of inhibition often depends on the structure of the flavonoid, with the presence of a free hydroxyl group at the C-7 position being suggested as important for activity. acgpubs.org Kinetic studies have shown that compounds can act through different mechanisms, such as the mixed-type inhibition observed for limonene. nih.gov Ethyl acetate (B1210297) fractions of certain Indonesian medicinal plants have also shown potent, competitive inhibition of xanthine oxidase. epa.gov

Table 5: Xanthine Oxidase Inhibitory Activity of Selected Compounds/Extracts

| Compound/Extract | Activity (IC50) | Source |

|---|---|---|

| Limonene | 37.69 µg/mL (0.28 mM) | nih.gov |

| 3-Carene | 110.34 µg/mL (0.81 mM) | nih.gov |

| Eupatilin | 1.33 µM | acgpubs.org |

| Jaceosidin | 6.13 µM | acgpubs.org |

| Ethyl acetate fraction of S. polyanthum | 18.43 ng/mL | epa.gov |

| Ethyl acetate fraction of C. rotundus | 10.50 ng/mL | epa.gov |

Cardiovascular and Central Nervous System Pharmacological Effects

Syringic acid and its derivatives have demonstrated a range of effects on the cardiovascular and central nervous systems, including neuroprotection, antidepressant-like actions, cardioprotection, and potential vasodilatory properties.

Syringic acid has been shown to possess significant neuroprotective properties. nih.gov Studies suggest that its therapeutic potential is linked to its anti-oxidative, anti-inflammatory, and anti-apoptotic mechanisms. nih.govnih.gov

Research has indicated that syringic acid can play a role in managing neurological dysfunction and behavioral impairments. nih.gov It has been observed to alleviate behavioral dysfunctions and has a significant role concerning excitatory neurotransmitters in both the central and peripheral nervous systems. nih.gov In animal models of diabetes, syringic acid has shown neuroprotective effects by modulating oxidative stress and mitochondrial mass. nih.gov It is suggested that syringic acid's ability to scavenge free radicals contributes to its neuroprotective capabilities. nih.gov Furthermore, it has been reported to decrease oxidative damage, apoptosis, and neurodegeneration of pyramidal neurons. nih.gov

Analogues of syringic acid have also been investigated for their neuroprotective potential. For instance, some studies have focused on developing novel neuroprotectants for Alzheimer's disease based on related chemical scaffolds.

Table 1: Summary of Neuroprotective Effects of Syringic Acid

| Model/System | Observed Effects | Potential Mechanisms | Reference |

|---|---|---|---|

| Diabetic Rats | Modulation of oxidative stress and mitochondrial mass | Antioxidant activity, free radical scavenging | nih.gov |

| Rodent Sciatic Nerve (Ischemia-Reperfusion) | Reduction of oxidative stress and axonal degeneration | Antioxidant properties | ncats.io |

| Pyramidal Neurons | Decreased oxidative damage, apoptosis, and neurodegeneration | Reduction of oxidative stress, glial activation, and apoptosis | nih.gov |

| General Neurological Dysfunction | Alleviation of behavioral impairments | Modulation of excitatory neurotransmitters, antioxidant and anti-inflammatory properties | nih.gov |

Antidepressant-like Actions

Syringic acid has demonstrated antidepressant-like effects in preclinical studies. nih.gov Research in animal models has shown that syringic acid can alter behaviors associated with depression, such as in the forced swimming and tail suspension tests. nih.gov

The antidepressant effect of syringic acid is linked to a significant decrease in glutamate-induced toxicity in the hippocampus and cortex. nih.gov Furthermore, its antioxidant properties are believed to contribute to this effect, as treatment with syringic acid has led to a reduction in markers of oxidative stress. nih.gov Specifically, it has been shown to reduce serum levels of thiobarbituric acid reactive substances (TBARS), protein carbonyl, and nitrite (B80452) production in both serum and the brain. nih.gov These findings suggest that the antidepressant action of syringic acid may be mediated through the inhibition of glutamatergic excitotoxicity and its antioxidant potential. nih.gov

Syringic acid has been investigated for its cardioprotective effects, particularly against myocardial injury. jksus.org Studies in animal models of isoproterenol-induced cardiotoxicity have shown that syringic acid can offer protection to the heart. jksus.orgnih.gov

In one study, post-treatment with syringic acid in rats with myocardial injury led to a recovery of cardiac function. jksus.org This was evidenced by the normalization of cardiac marker enzymes such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH). jksus.org The protective mechanism appears to involve the counteraction of oxidative stress, as indicated by the restoration of antioxidant enzyme levels like superoxide dismutase (SOD) and catalase (CAT). jksus.org Furthermore, syringic acid was found to downregulate inflammatory markers such as nuclear factor-kappa B (NF-kB) and tumor necrosis factor-alpha (TNF-α). jksus.orgnih.gov Ultrastructural studies using transmission electron microscopy have also confirmed the regenerative effects of syringic acid on heart tissues damaged by isoproterenol. jksus.org

Another study highlighted the combined cardioprotective ability of syringic acid and resveratrol (B1683913) against isoproterenol-induced cardiotoxicity, noting significant improvements in cardiac markers and lipid profiles, as well as a reduction in inflammatory markers. nih.gov While specific studies on the anti-fibrotic effects of this compound are lacking, the ability of related compounds to mitigate tissue damage and inflammation suggests a potential for anti-fibrotic activity. For instance, pirfenidone, a drug used for idiopathic pulmonary fibrosis, exerts its anti-fibrotic effects in part through its antioxidant activity, a property shared by syringic acid. nih.gov

Table 2: Cardioprotective Effects of Syringic Acid in Isoproterenol-Induced Myocardial Injury

| Parameter | Effect of Isoproterenol | Effect of Syringic Acid Treatment | Reference |

|---|---|---|---|

| Cardiac Markers (CK-MB, LDH) | Increased in serum | Decreased in serum | jksus.org |

| Antioxidant Enzymes (SOD, CAT) | Decreased in heart tissue | Increased in heart tissue | jksus.org |

| Inflammatory Markers (NF-kB, TNF-α) | Increased expression | Decreased expression | jksus.orgnih.gov |

| Heart Tissue Ultrastructure | Damage and alterations | Regeneration and recovery | jksus.org |

Vasodilatory Properties

Direct research on the vasodilatory properties of this compound or syringic acid is limited. However, studies on other natural compounds with similar phenolic structures have demonstrated vasodilator activity. For example, meso-dihydroguaiaretic acid, a lignan, has been shown to induce vasodilation through both endothelium-dependent and -independent pathways. nih.gov The mechanisms for such effects often involve the activation of potassium channels, leading to hyperpolarization of vascular smooth muscle cells and a subsequent decrease in intracellular calcium levels, resulting in vasodilation. nih.gov Given the structural similarities, it is plausible that this compound could exhibit similar properties, though specific research is needed to confirm this.

Anti-inflammatory Responses and Immunomodulation

Syringic acid and its derivatives have been shown to possess significant anti-inflammatory and immunomodulatory effects. ffhdj.comnih.gov These properties are attributed to the presence of methoxy groups on the aromatic ring. nih.gov

The anti-inflammatory action of syringic acid has been demonstrated in various in vitro and in vivo models. researchgate.netnih.gov It has been shown to inhibit protein denaturation and proteinase activity, as well as stabilize human red blood cell membranes, all of which are processes associated with inflammation. researchgate.net In animal models, syringic acid has been effective in reducing inflammation in conditions such as drug-induced hepato-testicular inflammation. nih.gov The mechanisms underlying these effects involve the modulation of key inflammatory pathways, including the downregulation of pro-inflammatory cytokines like TNF-α and interleukin-1β (IL-1β), and the inhibition of the NF-κB signaling pathway. nih.govnih.gov

In terms of immunomodulation, syringin, a glucoside of syringic acid, has been shown to possess immunomodulatory activity. nih.govresearchgate.net It can inhibit the classical complement pathway and has demonstrated anti-allergic effects by inhibiting TNF-α production and the proliferation of cytotoxic T cells. nih.govresearchgate.net More directly, syringic acid has been found to improve cyclophosphamide-induced immunosuppression in animal models. nih.gov It was observed to prevent atrophy of immune organs, restore white blood cell and lymphocyte counts, and upregulate the expression of interleukins IL-6, IL-7, and IL-15, as well as FoxN1, a key transcription factor in thymus development. nih.gov

Table 3: Anti-inflammatory and Immunomodulatory Effects of Syringic Acid and its Analogues

| Compound | Model/System | Observed Effects | Potential Mechanisms | Reference |

|---|---|---|---|---|

| Syringic Acid | In vitro assays | Inhibition of protein denaturation and proteinase activity, HRBC membrane stabilization | Anti-inflammatory activity | researchgate.net |

| Syringic Acid | DMN-induced hepatotoxicity in rats | Downregulation of pro-inflammatory and apoptotic markers | Maintenance of endogenous antioxidants | nih.gov |

| Syringin | In vitro and in vivo models | Inhibition of TNF-α production, suppression of cytotoxic T cell proliferation | Immunomodulatory and anti-allergic effects | nih.govresearchgate.net |

| Syringic Acid | Cyclophosphamide-induced immunosuppression in mice | Prevention of immune organ atrophy, restoration of immune cell counts, upregulation of interleukins and FoxN1 | Immunoenhancement | nih.gov |

| Syringic Acid | Methyl cellosolve-induced inflammation in rats | Modulation of NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways | Anti-inflammatory action | nih.gov |

Mechanistic Investigations of Ethyl 4 Hydroxy 3,5 Dimethoxybenzoate S Bioactivity

Cellular and Molecular Target Identification

While direct molecular targets for Ethyl 4-hydroxy-3,5-dimethoxybenzoate are not yet fully elucidated, studies on Syringic Acid have identified several key proteins and cellular components involved in its anticancer effects. In gastric cancer cells, Syringic Acid has been shown to induce apoptosis through a mitochondrial-dependent pathway. nih.gov This process involves the regulation of several critical molecular targets.

Key findings indicate that Syringic Acid treatment leads to:

Upregulation of Pro-Apoptotic Proteins : The expression of Caspase-3, Caspase-9, and Poly (ADP-ribose) Polymerase (PARP) is enhanced, promoting the apoptotic cascade. nih.gov

Downregulation of Anti-Apoptotic and Proliferative Proteins : A decrease in the expression levels of p53 and the anti-apoptotic protein BCL-2 has been observed, which facilitates cell death. nih.gov

These findings suggest that Syringic Acid and its derivatives can selectively trigger programmed cell death in cancer cells by modulating the expression of key apoptotic regulatory proteins. nih.gov Administration of Syringic Acid has been reported to inhibit the proliferation of gastric cancer cells in a dose-dependent manner. ffhdj.com

Intracellular Signaling Pathway Perturbations

The bioactivity of Syringic Acid, the parent compound of this compound, is associated with its ability to modulate critical intracellular signaling pathways. Research indicates that Syringic Acid can suppress cancer cell proliferation, inflammation, and induce apoptosis by influencing the AKT/mTOR signaling pathway. nih.govffhdj.com Specifically, it has been shown to upregulate mTOR through the AKT pathway in gastric cancer cells. ffhdj.com

Furthermore, Syringic Acid has been found to interact with other significant pathways:

TGF-β/Smad Pathway : It promotes the generation of cartilage extracellular matrix by activating this pathway. acs.org

NF-κB Signaling Pathway : It can attenuate osteoarthritic cartilage degradation by inhibiting this key inflammatory pathway. acs.org In macrophages, related compounds have been shown to suppress inducible nitric oxide synthase by down-regulating NF-κB. scienceopen.com

These perturbations demonstrate a multi-faceted mechanism of action, targeting fundamental pathways involved in cell growth, inflammation, and survival.

Role of O-quinone Formation in Cellular Responses (for related compounds)

Phenolic compounds, including derivatives of Syringic Acid, can undergo metabolic activation to form highly reactive intermediates known as o-quinones. scienceopen.comnih.gov This transformation is a critical aspect of their biological activity, contributing to both therapeutic and toxic effects. nih.govnih.gov

The formation of o-quinones can occur through several mechanisms:

Enzymatic Oxidation : Catechols (compounds with two adjacent hydroxyl groups on an aromatic ring) can be directly oxidized by enzymes like tyrosinase or peroxidases to form o-quinones. nih.gov

P450-Mediated Metabolism : Phenolic compounds can be hydroxylated by Cytochrome P450 enzymes to form catechols, which are then subsequently oxidized to o-quinones. scienceopen.comnih.gov

O-Dealkylation : For compounds like Syringic Acid derivatives with methoxy (B1213986) groups, O-dealkylation can occur, resulting in a catechol structure that is a precursor for o-quinone formation. scienceopen.comnih.gov

Once formed, these o-quinones are potent electrophiles (Michael acceptors) that can readily react with cellular nucleophiles. nih.gov Their primary targets include cysteine residues in proteins and DNA, leading to covalent modification and altered cellular function. scienceopen.comnih.gov This reactivity can inhibit enzyme function, disrupt signaling pathways, and induce cellular stress, which may explain the cytotoxic effects of these compounds on cancer cells. scienceopen.com

Impact on Intracellular Glutathione (B108866) (GSH) Homeostasis (for related compounds)

Glutathione (GSH) is a critical intracellular antioxidant that plays a central role in maintaining cellular redox balance. nih.gov Syringic Acid and its derivatives can significantly influence GSH homeostasis. In studies on diabetic rats, Syringic Acid treatment was found to boost the antioxidant defense system by promoting the activity of key enzymes such as glutathione peroxidase and glutathione reductase in the pancreas. researchgate.netffhdj.com This enhancement of the GSH system contributes to the compound's protective effects against oxidative stress. researchgate.net Similarly, honey containing syringic acid derivatives has been shown to protect cells from oxidative stress, partly through the restoration of GSH levels. mdpi.com

Conversely, the formation of reactive o-quinone metabolites presents a challenge to the GSH pool. nih.gov These quinones can be detoxified by conjugation with GSH, a reaction often catalyzed by glutathione S-transferases (GSTs). However, this process consumes GSH. Significant formation of quinones can lead to the depletion of intracellular GSH stores, rendering the cell more vulnerable to oxidative damage. nih.gov Therefore, the net effect of syringic acid derivatives on GSH homeostasis depends on the balance between the direct antioxidant-promoting activities and the indirect depletion via quinone formation.

Regulation of Reactive Oxygen Species (ROS) Generation (for related compounds)

Syringic Acid and its derivatives exhibit a dual role in the regulation of Reactive Oxygen Species (ROS), which are highly reactive molecules like hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂·⁻) that can damage cell structures. nih.gov

Antioxidant Activity : In many contexts, Syringic Acid acts as a potent antioxidant. It scavenges free radicals, thereby reducing oxidative stress and protecting cells from damage. nih.govnih.gov This is a key mechanism for its neuroprotective and cardioprotective effects. nih.gov Studies in diabetic rats have shown that Syringic Acid reduces oxidative stress, affording antioxidant protection in the pancreas. researchgate.netffhdj.com

Pro-oxidant Activity : In contrast, within cancer cells, Syringic Acid can act as a pro-oxidant, increasing intracellular ROS levels. ffhdj.comnih.gov This elevated ROS production induces significant oxidative stress and DNA damage, which pushes the cancer cells toward apoptosis. nih.govffhdj.com For instance, Syringic Acid has been shown to induce cytotoxicity in human hepatoma HepG2 cells and gastric cancer cells through ROS-mediated mechanisms. nih.govffhdj.com In gastric cancer cells, this increase in ROS is accompanied by a decrease in the activities of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.gov

This context-dependent regulation of ROS is a hallmark of many phenolic phytochemicals, allowing them to selectively target cancer cells while protecting normal cells. nih.gov

Mitochondrial Permeability Transition Pore Modulation (for related compounds)

The mitochondrial permeability transition pore (PTP) is a protein complex in the inner mitochondrial membrane. nih.gov Its sustained opening is a critical event in the process of mitochondrial-mediated apoptosis, as it leads to the collapse of the mitochondrial membrane potential (Δψm), swelling of the mitochondria, and release of pro-apoptotic factors like cytochrome c. nih.gov

Studies on Syringic Acid strongly suggest it can modulate the mPTP. In gastric cancer cells, Syringic Acid was found to induce apoptosis through a mitochondrial-dependent pathway, characterized by a significant decrease in the mitochondrial membrane potential (Δψm). nih.gov This loss of Δψm is a direct consequence of mPTP opening. nih.govnih.gov The depolarization of the mitochondrial membrane is a key step in inducing cancer cell death. nih.gov

Beyond its role in apoptosis, Syringic Acid has also been shown to regulate mitochondrial biogenesis and energy metabolism in the brain and spinal tissues of diabetic rats, indicating a broader impact on mitochondrial health and function. nih.gov This suggests that the modulation of mitochondrial functions, including the sensitivity of the mPTP, is a central mechanism of the bioactivity of Syringic Acid and its derivatives. nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design for Ethyl 4 Hydroxy 3,5 Dimethoxybenzoate Scaffolds

The exploration of ethyl 4-hydroxy-3,5-dimethoxybenzoate and its related scaffolds in medicinal chemistry is a focused effort to understand how its chemical structure can be modified to enhance therapeutic effects. Through Structure-Activity Relationship (SAR) studies, researchers systematically alter parts of the molecule to discover which features are crucial for its biological activity. This knowledge is then applied in rational drug design, using computational and synthetic strategies to develop more potent and selective drug candidates.

Computational Chemistry and Molecular Modeling for Ethyl 4 Hydroxy 3,5 Dimethoxybenzoate

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in understanding how Ethyl 4-hydroxy-3,5-dimethoxybenzoate might interact with various protein targets, providing a basis for rational drug design and the elucidation of its mechanism of action.

Binding Site Analysis and Affinity Prediction

Binding site analysis through molecular docking identifies the specific amino acid residues within a protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the protein-ligand complex. The strength of these interactions is quantified by the binding affinity or docking score, typically expressed in kcal/mol, where a more negative value indicates a stronger and more favorable interaction.

While specific docking studies for this compound are not extensively documented in publicly available literature, studies on its parent compound, syringic acid, provide valuable insights. For instance, molecular docking analysis of syringic acid with proteins involved in the inflammatory cascade, such as TNF-α, NF-κB, p50, p65, and IκB, has been performed. nih.govtandfonline.com In one such study, syringic acid demonstrated a strong interaction with TNF-α, forming six hydrogen bonds and yielding a binding energy of -7.132 kcal/mol. tandfonline.com Similarly, its interaction with IκB involved two hydrogen bonds with a binding energy of -6.508 kcal/mol. tandfonline.com

Table 1: Illustrative Binding Affinities of Syringic Acid with Various Protein Targets This table presents data for syringic acid, a closely related compound, to illustrate the application of binding affinity prediction.

| Protein Target | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Reference |

| TNF-α | -7.132 | 6 | tandfonline.com |

| IκB | -6.508 | 2 | tandfonline.com |

| Progesterone Receptor (PR) | -7.7 | Not Specified | tandfonline.comresearchgate.net |

| HER-2 | -7.7 | Not Specified | tandfonline.comresearchgate.net |

Receptor Flexibility and Induced Fit Docking

Traditional molecular docking often treats the protein receptor as a rigid structure. However, in reality, proteins are dynamic entities, and their conformation can change upon ligand binding—a phenomenon known as induced fit. nih.gov Induced fit docking models account for this receptor flexibility, providing a more accurate representation of the binding process. nih.gov This approach often involves allowing the side chains of amino acids in the binding site, and sometimes the protein backbone itself, to move and adapt to the incoming ligand.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and their complexes over time. youtube.com By simulating the movements of atoms and molecules, MD can offer insights into the conformational stability of this compound when interacting with a protein.

Protein-Ligand Complex Dynamics

Once a protein-ligand complex is predicted by molecular docking, MD simulations can be performed to assess its stability. nih.gov A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the complex over the course of the simulation from a reference structure. A stable RMSD plot over time suggests that the ligand remains bound in a consistent conformation within the protein's binding site. nih.gov Conversely, large fluctuations in RMSD might indicate that the ligand is unstable and may be dissociating from the binding pocket. nih.gov

For a hypothetical complex of this compound with a target protein, an MD simulation would track the RMSD of the protein backbone and the ligand. A stable complex would be expected to show the protein backbone RMSD fluctuating within 1-3 Å. nih.gov The ligand's RMSD would also be monitored, with lower, stable values indicating a consistent binding pose.

Free Binding Energy Calculations

MD simulations can be coupled with methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of a protein-ligand complex. researchgate.netnih.govrsc.orgelsevierpure.com These methods provide a more accurate estimation of binding affinity than docking scores alone by considering the contributions of electrostatic interactions, van der Waals interactions, polar and nonpolar solvation energies, and conformational entropy. nih.govrsc.org

The binding free energy (ΔG_bind) is typically calculated by subtracting the free energies of the unbound protein and ligand from the free energy of the protein-ligand complex. A more negative ΔG_bind value indicates a more favorable binding. While specific MM/PBSA or MM/GBSA results for this compound are not published, this methodology would be crucial for validating docking predictions and ranking its potential as an inhibitor for various targets. For instance, in a study of other compounds, MM/GBSA calculations yielded binding free energies in the range of -21 to -32 kcal/mol for potent inhibitors. researchgate.net

Table 2: Typical Components of MM/PBSA Binding Free Energy Calculation This table outlines the general energy terms calculated in a typical MM/PBSA analysis.

| Energy Component | Description |

| ΔE_vdw | Van der Waals energy |

| ΔE_elec | Electrostatic energy |

| ΔG_polar | Polar solvation energy |

| ΔG_nonpolar | Nonpolar solvation energy |

| -TΔS | Conformational entropy contribution |

| ΔG_bind | Total binding free energy |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its reactivity and stability. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. nih.gov

For this compound, DFT calculations would reveal the distribution of electron density and the locations of the HOMO and LUMO. It is anticipated that the HOMO would be localized on the electron-rich aromatic ring and the hydroxyl and methoxy (B1213986) groups, while the LUMO might be centered on the carbonyl group of the ester. A study on a similar compound, ethyl 4-hydroxy-3-methoxycinnamate, reported a HOMO-LUMO energy gap that indicated its potential for biological activity. researchgate.net

Another valuable output of quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. walisongo.ac.idresearchgate.netnih.govnih.gov The MEP illustrates the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, the MEP map would likely show negative potential around the phenolic oxygen and the carbonyl oxygen, highlighting these as potential sites for hydrogen bonding and other interactions.

Table 3: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites |

Density Functional Theory (DFT) Applications